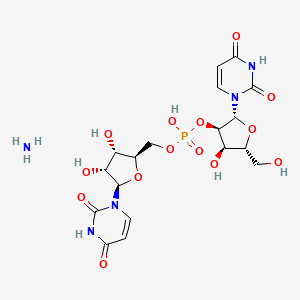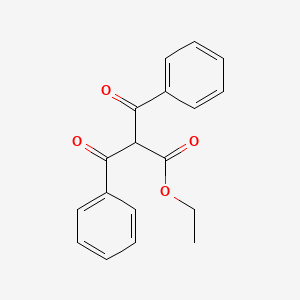![molecular formula C7H10N2OS B13823603 Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]-](/img/structure/B13823603.png)
Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]- is a chemical compound with the molecular formula C7H10N2OS. It is a member of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]- typically involves the reaction of appropriate thiazine derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiazine derivatives with different functional groups .
科学的研究の応用
Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of various industrial chemicals and materials .
作用機序
The mechanism of action of Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]- involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways and physiological processes. The exact mechanism may vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone
- 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone
Uniqueness
Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]- is unique due to its specific structure and the presence of the thiazine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H10N2OS |
|---|---|
分子量 |
170.23 g/mol |
IUPAC名 |
1-(2-methylimino-3,6-dihydro-1,3-thiazin-5-yl)ethanone |
InChI |
InChI=1S/C7H10N2OS/c1-5(10)6-3-9-7(8-2)11-4-6/h3H,4H2,1-2H3,(H,8,9) |
InChIキー |
CENOOERJWJNKOH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC(=NC)SC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one](/img/structure/B13823525.png)
![Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]-](/img/structure/B13823532.png)
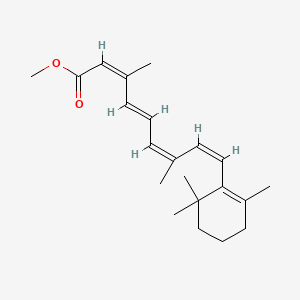
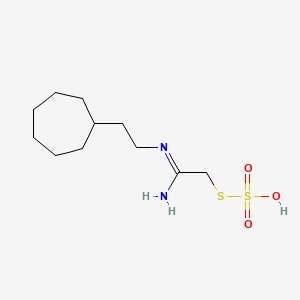
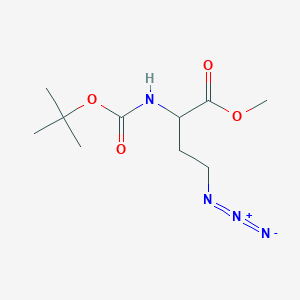
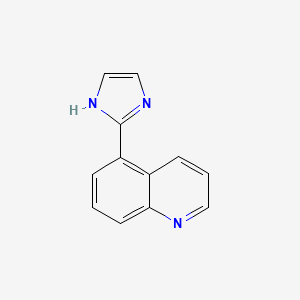
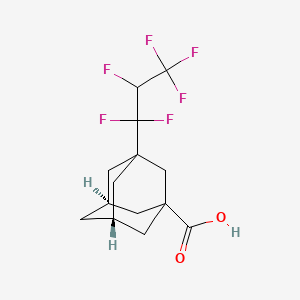
![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)
![7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13823569.png)
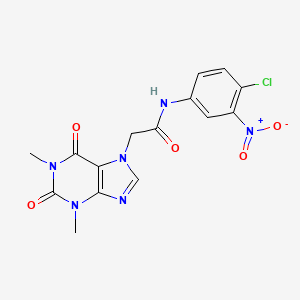
![N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)
![[(1S,4S,12S,13R,16S,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl hexadecanoate](/img/structure/B13823588.png)
